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Compound of Interest

Compound Name: 4-Acetylpyridine 1-oxide

Cat. No.: B1596671

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data of
4-Acetylpyridine 1-oxide, a key heterocyclic compound with applications in medicinal
chemistry and materials science. This document is intended for researchers, scientists, and
drug development professionals, offering a detailed exploration of its infrared (IR), nuclear
magnetic resonance (NMR), and mass spectrometry (MS) data. The focus is on the practical
interpretation of the spectra, underpinned by fundamental principles and supported by relevant
literature.

Introduction: The Significance of 4-Acetylpyridine 1-
oxide

4-Acetylpyridine 1-oxide is a derivative of pyridine, a fundamental heterocyclic scaffold. The
introduction of the N-oxide functionality and the acetyl group at the 4-position significantly alters
the electronic properties and reactivity of the pyridine ring. This makes it a valuable
intermediate in the synthesis of more complex molecules, including pharmacologically active
agents. Accurate and thorough spectroscopic characterization is paramount for confirming the
identity, purity, and structure of this compound in any research and development setting. This
guide will delve into the key spectroscopic features that define 4-Acetylpyridine 1-oxide.

Molecular Structure and its Spectroscopic
Implications
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To understand the spectroscopic data, it is crucial to first visualize the molecular structure of 4-
Acetylpyridine 1-oxide. The N-oxide bond introduces a formal positive charge on the nitrogen
and a negative charge on the oxygen, leading to significant resonance contributions that
influence the electron density distribution across the aromatic ring.

Caption: Molecular Structure of 4-Acetylpyridine 1-oxide.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a
molecule. The IR spectrum of 4-Acetylpyridine 1-oxide is characterized by several key
absorption bands that confirm its structure.

Experimental Protocol: Attenuated Total Reflectance
(ATR) FT-IR

A small amount of solid 4-Acetylpyridine 1-oxide is placed directly on the diamond crystal of
an ATR accessory. The spectrum is recorded over the range of 4000-400 cm~1* with a resolution
of 4 cm~1. The background is collected with a clean crystal prior to sample analysis. This
technique requires minimal sample preparation and provides high-quality spectra of solid
samples.

IR Data Summary
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Interpretation of the IR Spectrum
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The most prominent feature in the IR spectrum is the strong absorption band around 1690
cm~1, which is characteristic of the carbonyl (C=0) stretching vibration of the acetyl group. The
position of this band is influenced by the electronic effects of the pyridine N-oxide ring.

The aromatic ring vibrations (C=C and C=N stretching) typically appear in the 1600-1480 cm~1
region. These bands confirm the presence of the heterocyclic aromatic system.

A key diagnostic peak for pyridine N-oxides is the N-O stretching vibration. This band is
typically strong and appears in the region of 1200-1300 cm~*. For 4-Acetylpyridine 1-oxide,
this is expected around 1250 cm~1. The electron-withdrawing nature of the acetyl group can
influence the exact position of this band.

Finally, the strong band around 850 cm™~1 is indicative of the C-H out-of-plane bending
vibrations for the two adjacent hydrogen atoms on the 1,4-disubstituted pyridine ring, providing
further structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of
a molecule. The chemical shifts and coupling patterns are highly sensitive to the electronic
environment of the nuclei.

Experimental Protocol: 'H and **C NMR

Spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer. The sample is
dissolved in a deuterated solvent, such as chloroform-d (CDCIs) or dimethyl sulfoxide-de
(DMSO-de), with tetramethylsilane (TMS) used as an internal standard (0O ppm).

Sample Preparation

Place Sample in
NMR Spectrometer (400500 MHz))
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Caption: General workflow for acquiring NMR spectra.

‘H NMR Data

Chemical Shift (6,

Coupling Constant

Proton Multiplicity

ppm) (J, Hz)
H-2, H-6 ~8.27 Doublet ~6.7
H-3, H-5 ~7.82 Doublet ~6.6
-CHs ~2.61 Singlet

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and

concentration.

Interpretation of the tH NMR Spectrum:

The *H NMR spectrum of 4-Acetylpyridine 1-oxide is relatively simple and highly informative.

[1]

e Aromatic Protons (H-2, H-6 and H-3, H-5): Due to the symmetry of the molecule, the protons

at positions 2 and 6 are chemically equivalent, as are the protons at positions 3 and 5. The

protons ortho to the N-oxide group (H-2, H-6) are deshielded due to the electron-withdrawing

nature of the N-oxide and appear as a doublet around 8.27 ppm. The protons meta to the N-

oxide (H-3, H-5) are also deshielded and appear as a doublet around 7.82 ppm. The

coupling between these adjacent protons results in the observed doublet splitting pattern.

o Acetyl Protons (-CHs): The three protons of the methyl group of the acetyl moiety are

equivalent and do not have any adjacent protons to couple with. Therefore, they appear as a

sharp singlet at approximately 2.61 ppm.

13C NMR Data
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Carbon Chemical Shift (6, ppm)
C=0 ~193.7

C-4 ~139.7

C-2,C-6 ~132.5

C-3,C-5 ~125.2

-CHs ~26.4

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and
concentration.

Interpretation of the 13C NMR Spectrum:

The proton-decoupled 3C NMR spectrum provides five distinct signals, consistent with the

molecular symmetry.[1]

e Carbonyl Carbon (C=0): The carbonyl carbon of the acetyl group is the most deshielded
carbon in the molecule, appearing at a characteristic chemical shift of around 193.7 ppm.

e Aromatic Carbons: The chemical shifts of the aromatic carbons are significantly influenced
by the N-oxide group. The carbon atom attached to the N-oxide group (C-4) is observed at
approximately 139.7 ppm. The ortho carbons (C-2, C-6) resonate around 132.5 ppm, while
the meta carbons (C-3, C-5) appear at a more upfield position of about 125.2 ppm. This is
consistent with the expected electron density distribution in the pyridine N-oxide ring.

o Methyl Carbon (-CHs): The carbon of the acetyl methyl group is the most shielded carbon,
appearing at approximately 26.4 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which can be used to confirm its identity and deduce its structure.
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Experimental Protocol: Electron lonization (El) Mass
Spectrometry

The sample is introduced into the ion source of a mass spectrometer, where it is bombarded
with high-energy electrons (typically 70 eV). This causes ionization and fragmentation of the
molecule. The resulting charged fragments are then separated based on their mass-to-charge
ratio (m/z) and detected.

Predicted Mass Spectral Data

m/z Proposed Fragment
137 [M]* (Molecular lon)
121 [M-O]*

122 [M-CHs]*

94 [M-O-HCN]*

78 [CsHaN]*

43 [CHsCOl*

Interpretation of the Mass Spectrum

The mass spectrum of 4-Acetylpyridine 1-oxide is expected to show a molecular ion peak
(IM]*) at m/z 137, corresponding to its molecular weight.

A characteristic fragmentation pathway for pyridine N-oxides is the loss of an oxygen atom,
which would result in a significant peak at m/z 121 ([M-OJ™*). This corresponds to the molecular
ion of 4-acetylpyridine.

Another expected fragmentation is the loss of a methyl radical from the acetyl group, leading to
a peak at m/z 122 ([M-CHs]*).

Further fragmentation of the [M-O]* ion can occur through the loss of hydrogen cyanide (HCN),
a common fragmentation pathway for pyridine rings, giving a peak at m/z 94. The pyridine ring
itself can be observed at m/z 78. The acetyl cation ([CHsCO]*) would produce a prominent
peak at m/z 43.
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[CH3CO]*
m/z =43

Caption: Proposed fragmentation pathway for 4-Acetylpyridine 1-oxide in EI-MS.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and self-validating
characterization of 4-Acetylpyridine 1-oxide. The key features in the IR, 'H NMR, 3C NMR,
and mass spectra are all consistent with the proposed molecular structure. This information is
essential for any researcher working with this compound, ensuring its unambiguous
identification and quality control in synthetic and analytical applications. The detailed
interpretation of the spectra also serves as a valuable educational resource for understanding
the structure-property relationships in substituted pyridine N-oxides.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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